molecular formula C13H13N5O B1388445 {2-[(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl}amine CAS No. 1204296-83-2

{2-[(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl}amine

Cat. No.: B1388445
CAS No.: 1204296-83-2
M. Wt: 255.28 g/mol
InChI Key: MRIDPVDWCQPMJE-UHFFFAOYSA-N
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Description

Historical Development of Triazolo[4,3-b]pyridazine Derivatives

The historical development of triazolo[4,3-b]pyridazine derivatives traces back to foundational work in heterocyclic chemistry that established the synthetic pathways for constructing these bicyclic systems. Early investigations focused on the fundamental cyclization reactions that would become the cornerstone methods for accessing triazolopyridazine scaffolds. The development of reliable synthetic protocols represented a significant milestone in expanding the chemical diversity available to researchers working with nitrogen-containing heterocycles.

Pioneering synthetic methodologies emerged from systematic studies of hydrazine-mediated cyclization reactions, which provided efficient routes to the core triazolopyridazine framework. These early methods involved the treatment of substituted hydrazinopyridazines with orthoesters or the oxidative cyclization of hydrazone analogs using nitrobenzene as an oxidizing agent. The establishment of these fundamental transformations enabled subsequent researchers to explore the chemical space around triazolopyridazine derivatives with greater confidence and reproducibility.

The evolution of synthetic strategies for triazolo[4,3-b]pyridazine derivatives has been marked by continuous improvements in reaction conditions, substrate scope, and overall efficiency. Modern synthetic approaches have incorporated advanced coupling methodologies, including Suzuki-Miyaura reactions and various cross-coupling protocols, to facilitate the introduction of diverse substituents at key positions. These developments have significantly expanded the accessibility of complex triazolopyridazine derivatives and enabled the systematic exploration of structure-activity relationships.

Recent advances in the field have demonstrated the utility of microwave-assisted synthesis and other modern techniques for improving reaction efficiency and product yields. The incorporation of these advanced methodologies has reduced reaction times and improved the overall sustainability of synthetic protocols. Contemporary research continues to focus on developing more efficient and environmentally friendly approaches to triazolopyridazine synthesis while maintaining the high standards of selectivity and yield required for pharmaceutical applications.

Position of {2-[(3-Phenyltriazolo[4,3-b]pyridazin-6-yl)oxy]ethyl}amine in Heterocyclic Chemistry

The compound {2-[(3-Phenyltriazolo[4,3-b]pyridazin-6-yl)oxy]ethyl}amine occupies a distinctive position within the broader landscape of heterocyclic chemistry, representing a sophisticated example of polyfunctional molecular design. This compound exemplifies the successful integration of multiple pharmacologically relevant structural elements within a single molecular framework. The presence of the triazolopyridazine core, phenyl substitution, ether linkage, and terminal amino group creates a complex molecular architecture that enables diverse intermolecular interactions and potential biological activities.

From a structural perspective, this compound demonstrates the successful application of fragment-based drug design principles, where individual molecular components contribute specific properties to the overall pharmacological profile. The triazolopyridazine core provides a rigid bicyclic scaffold that can serve as a suitable replacement for other heterocyclic systems in medicinal chemistry applications. The phenyl substituent at the 3-position introduces aromatic character and potential for pi-pi interactions, while the ethylamine side chain through the oxygen bridge offers opportunities for hydrogen bonding and ionic interactions with biological targets.

The molecular formula C13H13N5O reflects a carefully balanced composition that maintains drug-like properties while incorporating sufficient complexity for selective target engagement. The nitrogen-rich nature of the compound, with five nitrogen atoms distributed across the triazolopyridazine core and the amino group, provides multiple sites for potential interactions with biological macromolecules. This structural composition positions the compound favorably within the chemical space typically associated with bioactive molecules.

The systematic nomenclature and structural classification of this compound within heterocyclic chemistry databases underscores its significance as a representative example of advanced triazolopyridazine design. The compound serves as a valuable reference point for understanding how structural modifications can be systematically applied to optimize the properties of triazolopyridazine derivatives. Its inclusion in comprehensive chemical databases facilitates comparative studies and supports the development of quantitative structure-activity relationships for this compound class.

Significance of Amino-functionalized Triazolopyridazines in Chemical Research

Amino-functionalized triazolopyridazines represent a particularly significant subset of triazolopyridazine chemistry due to their enhanced potential for biological activity and improved synthetic versatility. The incorporation of amino groups into triazolopyridazine frameworks provides additional sites for hydrogen bonding and electrostatic interactions, which are crucial for effective binding to biological targets. Research has demonstrated that amino substituents can significantly influence the pharmacological properties of triazolopyridazine derivatives, often leading to improved potency and selectivity profiles.

The strategic placement of amino groups within triazolopyridazine structures has been shown to enhance their activity against various biological targets, including kinases and other enzymes. Studies have revealed that compounds bearing amino functionalities often exhibit superior performance in cellular assays compared to their non-amino analogs. The amino groups can participate in critical interactions within enzyme active sites, contributing to the overall binding affinity and specificity of these compounds. This enhanced activity profile has made amino-functionalized triazolopyridazines valuable tools for chemical biology research and drug discovery applications.

From a synthetic perspective, amino-functionalized triazolopyridazines offer expanded opportunities for further chemical modification and optimization. The amino groups can serve as reactive handles for additional synthetic transformations, enabling the preparation of more complex derivatives through acylation, alkylation, or other functionalizing reactions. This synthetic flexibility has proven valuable in structure-activity relationship studies, where systematic modifications of the amino substituents can provide insights into the molecular determinants of biological activity.

Compound Class Activity Range Key Features Research Applications
3-Amino triazolopyridazines Nanomolar to micromolar Enhanced hydrogen bonding Kinase inhibition studies
N-alkyl amino derivatives Variable potency Tunable lipophilicity Cell permeability optimization
Aromatic amino analogs High selectivity Pi-pi interactions Target specificity enhancement
Heterocyclic amino variants Broad spectrum activity Multiple interaction sites Polypharmacology approaches

The significance of amino-functionalized triazolopyridazines extends beyond their immediate biological activities to encompass their role as chemical probes for understanding fundamental biological processes. These compounds have been instrumental in elucidating the mechanisms of action of various enzymes and in identifying novel therapeutic targets. The ability to systematically modify amino substituents while maintaining the core triazolopyridazine framework has enabled researchers to dissect the molecular basis of selectivity and activity in these systems.

Research Objectives in Triazolopyridazine Chemistry

Contemporary research objectives in triazolopyridazine chemistry encompass a broad range of scientific and practical goals aimed at advancing both fundamental understanding and practical applications of these versatile compounds. Primary research focuses include the development of more efficient synthetic methodologies, the exploration of novel biological activities, and the optimization of pharmacological properties for therapeutic applications. These objectives reflect the maturation of triazolopyridazine chemistry as a field and the increasing recognition of its potential for addressing unmet medical needs.

The pursuit of improved synthetic efficiency represents a major research priority, with investigators seeking to develop more sustainable and cost-effective routes to triazolopyridazine derivatives. Current efforts focus on identifying catalytic systems that can facilitate key bond-forming reactions under milder conditions and with reduced waste generation. The development of one-pot synthetic procedures and the application of flow chemistry techniques are emerging as important strategies for improving the overall efficiency of triazolopyridazine synthesis. These advances are essential for supporting the large-scale preparation of compounds required for comprehensive biological evaluations and potential clinical development.

Structure-activity relationship investigations continue to be a central focus of triazolopyridazine research, with the goal of identifying the molecular determinants of biological activity and selectivity. Systematic studies of substitution patterns, stereochemical effects, and conformational preferences provide valuable insights for rational drug design efforts. The integration of computational modeling approaches with experimental structure-activity data has emerged as a powerful strategy for accelerating the optimization of triazolopyridazine derivatives. These combined approaches enable researchers to predict the effects of structural modifications before synthesis, thereby improving the efficiency of lead optimization programs.

The expansion of biological activity profiles for triazolopyridazine derivatives represents another key research objective, with investigators exploring applications in areas ranging from oncology to infectious diseases. Recent studies have revealed promising activities against targets such as c-Met kinase, vascular endothelial growth factor receptor, and various other therapeutically relevant proteins. The identification of novel mechanisms of action and the development of compounds with improved selectivity profiles continue to be important goals for the field. These efforts are supported by advances in high-throughput screening technologies and the availability of more sophisticated biological assays for evaluating compound activity.

Properties

IUPAC Name

2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O/c14-8-9-19-12-7-6-11-15-16-13(18(11)17-12)10-4-2-1-3-5-10/h1-7H,8-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIDPVDWCQPMJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl}amine typically involves the following steps:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridazine ring. Commonly used reagents include hydrazine derivatives and 1,3-diketones under acidic or basic conditions.

    Phenyl Substitution: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, often using phenyl halides and a suitable base.

    Ether Formation: The ethylamine moiety is attached through an etherification reaction, typically using ethylene oxide or ethyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production on a large scale.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced to the triazolopyridazine core or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Phenyl halides, ethylene oxide, and various bases.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of {2-[(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl}amine, each with potential unique biological activities.

Scientific Research Applications

Physical Properties

  • Molecular Formula : C₁₈H₁₈N₄O
  • Molecular Weight : 302.36 g/mol
  • Solubility : Soluble in organic solvents like DMSO and ethanol.

Anticancer Activity

Research has indicated that triazolopyridazine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that derivatives of triazolopyridazines could effectively target specific oncogenic pathways, leading to reduced tumor growth in vitro and in vivo models .

Antimicrobial Properties

Triazolopyridazines have also been investigated for their antimicrobial effects. Studies have reported that these compounds can inhibit the growth of various bacteria and fungi. The mechanism of action often involves disruption of microbial cell membranes or interference with metabolic pathways critical for microbial survival .

Neuroprotective Effects

Recent findings suggest that compounds related to {2-[(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl}amine may possess neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. Experimental models have shown promise in using these compounds for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Triazolopyridazine Core : Starting from appropriate precursors such as phenylhydrazine and pyridazine derivatives.
  • Etherification : Reaction of the triazolopyridazine with an alkyl halide (e.g., chloroethyl ether) under basic conditions to form the ether linkage.
  • Amine Formation : Reduction or substitution reactions to introduce the amine functionality at the terminal position.

Yield Optimization

Yield optimization techniques such as microwave-assisted synthesis and solvent-free conditions have been explored to enhance the efficiency of the synthetic process while minimizing environmental impact .

Case Study 1: Anticancer Screening

A series of triazolopyridazine derivatives were synthesized and screened for anticancer activity against various cancer cell lines (e.g., MCF-7 for breast cancer). The results indicated that specific substitutions on the triazolo ring significantly enhanced cytotoxicity compared to unsubstituted analogs. The most potent derivative exhibited an IC50 value in the low micromolar range, indicating strong potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of several triazolopyridazine derivatives, one compound demonstrated remarkable inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting potential as a new class of antimicrobial agents .

Mechanism of Action

The mechanism of action of {2-[(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl}amine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyridazine core can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including antimicrobial, anticancer, and anti-inflammatory activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Fluorophenyl Derivatives
  • {2-[(3-(4-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl}amine

    • Molecular Formula : C₁₃H₁₂FN₅O
    • Molecular Weight : 273.27 g/mol
    • Key Difference : Fluorine at the para position may alter π-stacking interactions in biological targets compared to the meta isomer .
Methoxyphenyl Derivative
  • {2-[(3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl}amine
    • Molecular Formula : C₁₄H₁₅N₅O₂
    • Molecular Weight : 285.31 g/mol
    • Key Difference : The methoxy group introduces steric bulk and electron-donating effects, which could modulate solubility or binding kinetics .

Modifications in the Ethoxyethylamine Side Chain

N-Substituted Analogs
  • N-(4-Fluorobenzyl)-2,4-dimethyl-2-(((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)methyl)-3,4-dihydro-2H-1,4-benzoxazin-7-amine (13b)

    • Key Features : Incorporates a benzoxazine ring and a fluorobenzyl group, increasing molecular complexity and hydrophobicity.
    • Synthesis Yield : 48% (lower than simpler derivatives) .

Key Structural Determinants for Activity :

  • Phenyl Substituents : Electron-withdrawing groups (e.g., -F, -CF₃) enhance target affinity in bromodomain inhibitors .
  • Side Chain Flexibility : Ethoxyethylamine provides a balance between solubility and binding pocket compatibility .

Biological Activity

The compound 2-[(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethylamine is a member of the triazolopyridazine class, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound's structure is characterized by a triazolo ring fused with a pyridazine moiety and an ether linkage to an ethylamine group. This unique configuration contributes to its biological properties.

The biological activity of 2-[(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethylamine is primarily attributed to its ability to interact with specific molecular targets within the body. The triazolo and pyridazine rings allow for binding to various enzymes and receptors, which can modulate their activity. This interaction may lead to:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways.
  • Alteration of Signaling Pathways : It can influence cellular signaling mechanisms, potentially affecting cell proliferation and survival.

Biological Activity Overview

Activity TypeDescriptionReferences
Anticancer Activity Exhibits cytotoxic effects on various cancer cell lines; shows promise in inhibiting tumor growth.
Antimicrobial Properties Demonstrates antibacterial activity against pathogenic bacteria.
Neuroprotective Effects Potential positive modulation of neurotransmitter receptors, influencing cognitive functions.
Anti-inflammatory Activity May reduce inflammation through modulation of immune responses.

Case Studies and Research Findings

  • Anticancer Studies : Research has shown that compounds similar to 2-[(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethylamine exhibit significant cytotoxicity against several cancer cell lines. For instance, studies indicated that derivatives with similar structures had IC50 values in the low micromolar range against breast cancer cells (MCF-7) and lung cancer cells (A549) .
  • Antimicrobial Activity : A study evaluated the antimicrobial effects of triazolopyridazine derivatives against various bacterial strains. The results indicated that certain derivatives showed effective inhibition of growth against both gram-positive and gram-negative bacteria .
  • Neuropharmacological Effects : In a series of experiments focusing on cognitive enhancement, compounds structurally related to 2-[(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethylamine were found to act as positive allosteric modulators for nicotinic acetylcholine receptors (nAChRs), suggesting potential applications in treating cognitive disorders such as Alzheimer's disease .

Q & A

What synthetic methodologies are recommended for the preparation of {2-[(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl}amine?

Level : Basic
Answer :
The synthesis typically involves multi-step reactions, including nucleophilic substitution and reductive amination. For example, intermediate triazolopyridazine derivatives can be functionalized via alkoxylation using 2-aminoethanol under basic conditions (e.g., NaH in DMF at 60°C for 6–8 hours) . Subsequent reductive amination with aldehydes or ketones (e.g., using NaBH₃CN or H₂/Pd-C) introduces the ethylamine moiety. Key steps require strict anhydrous conditions and purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) to achieve >95% purity .

Table 1 : Representative Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Purity (HPLC)
AlkoxylationNaH, DMF, 60°C, 8h54–58%96.2–96.8%
Reductive AminationNaBH₃CN, MeOH, RT, 12h48–51%95.5–96.4%

How can structural modifications enhance inhibitory activity against bromodomains like BRD4?

Level : Advanced
Answer :
Structure-activity relationship (SAR) studies indicate that substitutions on the triazolopyridazine core and the phenyl ring significantly impact binding affinity. For instance:

  • Bivalent binding : Introducing piperidine or morpholine moieties (e.g., via isocyanate coupling) enhances avidity by engaging both bromodomains of BRD4 .
  • Electron-withdrawing groups : Fluorine or trifluoromethyl groups at the phenyl ring improve hydrophobic interactions, as seen in analogs with IC₅₀ values <100 nM .
  • Linker optimization : Ethylene glycol or methylene spacers between the triazolopyridazine and amine groups increase solubility without sacrificing potency .

Methodological Insight :
Use molecular docking (e.g., Glide SP) to predict binding poses and prioritize substitutions. Validate with surface plasmon resonance (SPR) to measure Kd values .

What spectroscopic and chromatographic methods validate the compound’s purity and structural integrity?

Level : Basic
Answer :

  • 1H/13C NMR : Confirm regiochemistry via characteristic shifts (e.g., triazolopyridazine protons at δ 8.2–8.5 ppm; ethyloxy CH₂ at δ 3.8–4.2 ppm) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 285.3012 for C₁₄H₁₅N₅O₂) with <5 ppm error .
  • HPLC : Use C18 columns (4.6 × 150 mm) with acetonitrile/water (0.1% TFA) gradients (flow rate: 1.0 mL/min) to assess purity (>95%) .

What safety protocols are critical during handling and storage?

Level : Basic
Answer :

  • GHS Hazards : Acute toxicity (Category 4), skin corrosion (Category 1B), and respiratory irritation (Category 2) .
  • Handling : Use nitrile gloves, fume hoods, and explosion-proof equipment. Avoid dust formation (static control recommended).
  • Storage : Store at 2–8°C in amber glass vials under argon. Shelf life: 12 months when desiccated .

How are antiproliferative activities evaluated in vitro?

Level : Advanced
Answer :

  • Cell Lines : Use human leukemia (HL-60) and breast cancer (MCF-7) cells, with IC₅₀ determination via MTT assays (72-hour exposure) .
  • Dose Range : Test 0.1–100 µM, with cisplatin as a positive control (IC₅₀ ~5 µM).
  • Mechanistic Studies : Perform flow cytometry (Annexin V/PI staining) to quantify apoptosis and cell cycle arrest (G1/S phase) .

What strategies optimize pharmacokinetics for in vivo efficacy studies?

Level : Advanced
Answer :

  • Lipophilicity Adjustment : Introduce polar groups (e.g., morpholine) to reduce LogP from 3.5 to 2.8, improving aqueous solubility .
  • Metabolic Stability : Replace metabolically labile methyl groups with cyclopropyl (t₁/₂ increased from 1.2 to 4.7 hours in mouse microsomes) .
  • In Vivo Testing : Use xenograft models (e.g., MV4-11 leukemia) with oral dosing (10–50 mg/kg). Monitor tumor volume and plasma exposure (AUC₀–24h >5000 ng·h/mL) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{2-[(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl}amine
Reactant of Route 2
Reactant of Route 2
{2-[(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl}amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.